molecular formula C14H11NO B1669924 DE(5-carboxamide)oxcarbazepine CAS No. 21737-58-6

DE(5-carboxamide)oxcarbazepine

Cat. No. B1669924
CAS RN: 21737-58-6
M. Wt: 209.24 g/mol
InChI Key: VSZGCLXGCOECAY-UHFFFAOYSA-N
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Description

DE(5-carboxamide)oxcarbazepine is a compound with the molecular formula C14H11NO and an average mass of 209.243 Da . It is structurally related to carbamazepine, an antiepileptic drug .


Synthesis Analysis

Oxcarbazepine, a structurally similar compound, is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases . An improved process for the preparation of Oxcarbazepine involves reacting 10-methoxyiminostilbene with alkali metal cyanates in the presence of α-hydroxy acid .


Molecular Structure Analysis

The molecular structure of DE(5-carboxamide)oxcarbazepine is characterized by a dibenzazepine nucleus bearing the 5-carboxamide substitute .


Chemical Reactions Analysis

The principal biotransformation product of oxcarbazepine in humans is the biologically active metabolite 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide (10 monohydroxy derivative; MHD), to which oxcarbazepine is rapidly reduced by cytosolic enzymes . The reduction of the keto-group of oxcarbazepine is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .


Physical And Chemical Properties Analysis

DE(5-carboxamide)oxcarbazepine has a density of 1.2±0.1 g/cm3, a boiling point of 393.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.3±3.0 kJ/mol and a flash point of 167.9±25.3 °C .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Oxcarbazepine is used as a starting material for synthesizing a library of new heterocyclic systems .
    • Methods of Application : The key for these transformations is the α-enolizable ketone present on the [d]-side of Oxcarbazepine. Heteroannulation reactions for substrates carrying an α-enolizable ketone were used to discover an excellent derivatization strategy and [3+2], [4+2] and [4+1] approaches were successfully developed .
    • Results : A library of new heterocyclic systems was synthesized starting from Oxcarbazepine .
  • Scientific Field: Pharmacology

    • Application : Oxcarbazepine and its metabolite MHD exert antiepileptic activity by blockade of voltage-dependent sodium channels in the brain .
    • Methods of Application : Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to MHD, which is responsible for the pharmacological effect of the drug. This step is mediated by cytosolic arylketone reductases .
    • Results : Oxcarbazepine has been shown to be effective in the treatment of focal onset seizures .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

6,11-dihydrobenzo[b][1]benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGCLXGCOECAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176131
Record name DE(5-carboxamide)oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DE(5-carboxamide)oxcarbazepine

CAS RN

21737-58-6
Record name De(5-carboxamide)oxcarbazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021737586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DE(5-carboxamide)oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DE(5-CARBOXAMIDE)OXCARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14BE2W19M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

22.3 g of 10-methoxy-5H-dibenz(b,f)azepine are heated under reflux with 100 ml of 2N hydrochloric acid for 2 hours. The gummy residue is extracted with chloroform (50÷50 ml), the combined extracts are washed with water and evaporated to dryness under vacuum. The residue is taken up into 200 ml of ethanol, treated with charcoal (2 g) for 1 h under reflux, filtered, evaporated to dryness under vacuum, finally taken up into 50÷50 ml of toluene, stripping thoroughly. The residue is kept for further working-up.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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